molecular formula C12H10IN5 B11671754 N-(4-iodophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

N-(4-iodophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B11671754
M. Wt: 351.15 g/mol
InChI Key: QVPXUDGKMIWQRC-UHFFFAOYSA-N
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Description

N-(4-iodophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a triazolopyrimidine core. The unique structure of this compound makes it of significant interest in various fields of scientific research, including medicinal chemistry and material sciences.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-iodophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine typically involves the following steps:

    Formation of the Triazolopyrimidine Core: The triazolopyrimidine core can be synthesized through a microwave-mediated, catalyst-free method using enaminonitriles and benzohydrazides.

Industrial Production Methods

Industrial production of this compound may involve scaling up the microwave-mediated synthesis method. This approach is eco-friendly and efficient, allowing for the production of the compound in good-to-excellent yields .

Chemical Reactions Analysis

Types of Reactions

N-(4-iodophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted triazolopyrimidines and their derivatives .

Mechanism of Action

The mechanism of action of N-(4-iodophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

N-(4-iodophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine can be compared with other similar compounds:

Conclusion

This compound is a versatile compound with significant applications in medicinal chemistry, biological research, and material sciences. Its unique structure and reactivity make it a valuable target for further research and development.

Properties

Molecular Formula

C12H10IN5

Molecular Weight

351.15 g/mol

IUPAC Name

N-(4-iodophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C12H10IN5/c1-8-6-11(18-12(16-8)14-7-15-18)17-10-4-2-9(13)3-5-10/h2-7,17H,1H3

InChI Key

QVPXUDGKMIWQRC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)NC3=CC=C(C=C3)I

Origin of Product

United States

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